molecular formula C3H7ClN4 B1610634 3-Methyl-4H-1,2,4-triazol-4-amine CAS No. 26601-17-2

3-Methyl-4H-1,2,4-triazol-4-amine

Cat. No. B1610634
CAS RN: 26601-17-2
M. Wt: 134.57 g/mol
InChI Key: XYFLJRJMQDKZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4H-1,2,4-triazol-4-amine is an organic compound with the chemical formula C3H6N4. It is also known as MTA or 3-methyl-4-amino-1,2,4-triazole. This compound has gained significant attention due to its potential applications in scientific research and its unique chemical properties.

Scientific Research Applications

Antibacterial Agents

1,2,4-Triazole derivatives have been found to be effective as antibacterial agents. They can be used to synthesize compounds that exhibit good activity against various microorganisms .

Antifungal Applications

These derivatives also show promise in antifungal treatments. They can be incorporated into compounds that target fungal infections .

Anticancer Research

The structural motif of 1,2,4-triazole is common in molecules with anticancer properties. Researchers can use 3-Methyl-4H-1,2,4-triazol-4-amine to develop potential anticancer agents .

Antiviral Activity

Compounds containing the 1,2,4-triazole ring have been explored for their antiviral activities. This makes them valuable in the synthesis of new antiviral drugs .

Agrochemical Development

The triazole ring is present in many agrochemicals due to its stability and biological activity. It can be used to create pesticides and herbicides .

Material Science

In material science, triazole derivatives can act as photostabilizers or anticorrosives for various materials .

properties

IUPAC Name

3-methyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXVQYBDSTZZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4H-1,2,4-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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